molecular formula C7H5BrFNO B1597170 3-Bromo-4-fluorobenzaldoxime CAS No. 202865-63-2

3-Bromo-4-fluorobenzaldoxime

Cat. No.: B1597170
CAS No.: 202865-63-2
M. Wt: 218.02 g/mol
InChI Key: BVCUJFUCTMJVTK-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzaldoxime ( 202865-63-2) is a brominated and fluorinated benzaldoxime derivative of interest in organic synthesis and pharmaceutical research . Oximes, as a class of compounds, are highly versatile intermediates and are known for their utility as synthetic tools in chemical industry . They can be dehydrated to nitriles, reduced to amines, or transformed to amides via acid-catalyzed Beckmann rearrangement, making them valuable building blocks for constructing more complex nitrogen-containing molecules . The specific bromo and fluoro substitutions on the benzene ring may impart unique electronic and steric properties, potentially making this compound a useful intermediate in the development of active pharmaceutical ingredients (APIs) or functional materials . Researchers can employ this compound to explore its application in various synthetic pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCUJFUCTMJVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378374
Record name N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine
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Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-63-2
Record name 3-Bromo-4-fluorobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 4 Fluorobenzaldoxime

Synthesis of Key Precursors: 3-Bromo-4-fluorobenzaldehyde (B1265969)

The primary route to 3-bromo-4-fluorobenzaldehyde involves the direct bromination of 4-fluorobenzaldehyde (B137897). This electrophilic aromatic substitution reaction requires careful control of catalysts and reaction conditions to achieve the desired regioselectivity and yield.

Electrophilic Aromatic Bromination Strategies

Lewis acid catalysts are essential for the electrophilic bromination of less reactive benzene (B151609) derivatives. google.com In the synthesis of 3-bromo-4-fluorobenzaldehyde, catalysts such as aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂) are commonly employed. google.comchemicalbook.com

Aluminum chloride, a traditional catalyst for this reaction, facilitates the polarization of the bromine molecule, generating a highly electrophilic species that attacks the benzene ring. google.compatsnap.com However, its use often leads to significant waste generation and effluent problems, necessitating complex purification processes. google.comgoogleapis.com

A notable advancement involves the use of zinc bromide as a catalyst. google.comchemicalbook.com This method, particularly in the presence of oleum (B3057394) and a small amount of iodine, has demonstrated high efficiency. chemicalbook.com The reaction mechanism involves the in-situ generation of the highly electrophilic Br⁺ species, which is enhanced by the oleum. Zinc bromide acts as a Lewis acid, coordinating with the bromine molecule to increase its electrophilicity and facilitate the attack on the aromatic ring. google.comchemicalbook.com This process has been shown to produce 3-bromo-4-fluorobenzaldehyde with a purity of approximately 95% and a yield exceeding 90%. google.com

The directing effects of the substituents on the aromatic ring—the fluorine atom and the aldehyde group—are crucial in determining the position of bromination. The fluorine atom is an ortho-, para-directing group, while the aldehyde group is a meta-directing deactivator. The bromination of 4-fluorobenzaldehyde predominantly yields the 3-bromo isomer due to the directing influence of these functional groups.

Optimizing the yield and regioselectivity involves careful control of several factors. The molar ratio of bromine to 4-fluorobenzaldehyde is critical to prevent di-bromination. The choice of solvent and catalyst system also plays a significant role in directing the electrophilic attack and minimizing the formation of unwanted byproducts. vulcanchem.com For instance, the use of a sulfuric acid/trifluoroacetic acid system has been shown to enable regioselective bromination with high yields.

Reaction conditions such as temperature, reaction time, and the specific reagents used have a profound impact on the final product distribution and purity.

For the zinc bromide-catalyzed bromination in oleum, the temperature is carefully controlled throughout the process. The initial addition of 4-fluorobenzaldehyde is carried out at a temperature between 5°C and 35°C, followed by the dropwise addition of bromine at 25°C to 45°C. The reaction mixture is then stirred at a temperature ranging from 25°C to 65°C to ensure complete reaction. google.com A specific example details adding 4-fluorobenzaldehyde dropwise below 30°C, followed by bromine addition and subsequent heating to 40°C for 90 minutes, resulting in a 98% product formation as monitored by gas chromatography. chemicalbook.com

The reaction time is also a critical parameter. In one method, after the addition of bromine, the reaction is allowed to proceed for 1-2 hours. guidechem.com In another, the reaction is monitored every 30 minutes to determine the point of maximum conversion. chemicalbook.com

The table below summarizes the impact of various reaction conditions on the synthesis of 3-bromo-4-fluorobenzaldehyde.

Catalyst SystemReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Zinc Bromide/Oleum4-Fluorobenzaldehyde, Bromine, Iodine30-404.5 hours9796 chemicalbook.com
Aluminum Chloride4-Fluorobenzaldehyde, Bromine, Chlorine GasNot SpecifiedNot SpecifiedNot SpecifiedNot Specified patsnap.com
Ultrasonic/Biphasic4-Fluorobenzaldehyde, NaBr, NaOCl, HCl20-251.5 hours90.4-91.999.2-99.4 guidechem.comgoogle.com

Green Chemistry Principles in Precursor Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. patsnap.com These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. patsnap.comgoogle.com

One such innovative method for synthesizing 3-bromo-4-fluorobenzaldehyde avoids the use of elemental bromine and chlorine, which are toxic and hazardous. patsnap.comgoogle.com This process utilizes sodium bromide and sodium hypochlorite (B82951) in an acidic aqueous-organic biphasic system. google.com The reaction is carried out without a catalyst and is noted for its high yield, green profile, and operational simplicity. google.com

The application of ultrasonic irradiation is a key feature of modern green synthesis methods. dergipark.org.tr Ultrasound can enhance chemical reactivity, similar to heat and pressure, leading to accelerated reactions. dergipark.org.tr

The table below outlines a green synthetic route for 3-bromo-4-fluorobenzaldehyde using ultrasonic assistance.

StepReagents & ConditionsDetailsReference
14-fluorobenzaldehyde, DichloromethaneDissolve 1 mol of 4-fluorobenzaldehyde in 140-180 mL of dichloromethane. google.com
2Sodium bromide, Pure water, Hydrochloric acidDissolve 1-1.03 mol of sodium bromide in 90-110 mL of pure water and add 90-110 mL of 35% hydrochloric acid. google.com
3Ultrasonic irradiation, Sodium hypochlorite solutionMix the solutions at 20-25°C, apply ultrasonic waves, and add 1.01-1.04 mol of 8% sodium hypochlorite solution dropwise over 1 hour. google.com
4Ultrasonic treatmentContinue ultrasonic treatment for 30 minutes after addition. guidechem.com
5Work-upPhase separation, washing, drying, and desolventizing. guidechem.com
6PurificationBulk melting crystallization at 31°C. guidechem.com
Aqueous Media and Solvent-Free Methodologies

The development of environmentally benign synthetic methods has led to an exploration of aqueous media and solvent-free conditions for the synthesis of halogenated aromatic compounds. One notable green chemistry approach for the preparation of the precursor, 3-bromo-4-fluorobenzaldehyde, involves ultrasonic-assisted bromination in an acidic aqueous-organic biphasic system. patsnap.comgoogle.comchemicalbook.com This method utilizes sodium bromide and sodium hypochlorite, avoiding the use of hazardous elemental bromine or chlorine gas. patsnap.comgoogle.com The reaction proceeds by dissolving 4-fluorobenzaldehyde in a solvent like dichloromethane, which is then mixed with an aqueous solution of sodium bromide and hydrochloric acid. patsnap.comgoogle.com Under ultrasonic irradiation, an aqueous solution of sodium hypochlorite is added dropwise. patsnap.comgoogle.com This technique offers high yields and purity while minimizing environmental hazards.

Solvent-free reaction conditions, often facilitated by microwave irradiation or ball-milling, represent another significant advancement in green synthesis. oatext.comijisrt.comrsc.orgrsc.org These methods can lead to remarkably accelerated reaction rates due to increased reaction conditions. ijisrt.com For instance, the synthesis of various α,β-unsaturated compounds has been successfully achieved under solvent-free microwave irradiation, highlighting the potential of this technology for clean and efficient chemical transformations. oatext.com While direct application to 3-bromo-4-fluorobenzaldoxime is not extensively documented, the principles of solvent-free synthesis are broadly applicable. For example, a solvent-free synthesis of 3,5-isoxazoles has been developed using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. rsc.org Similarly, the synthesis of bromo acids has been accomplished using sonication without a solvent or catalyst. ijisrt.com

The synthesis of the final oxime from the aldehyde can also be performed under greener conditions. The reaction between an aldehyde or ketone and hydroxylamine (B1172632) to form an oxime can be carried out in an aqueous or alcoholic medium, often in the presence of a base like sodium carbonate. byjus.com

Waste Minimization and Atom Economy Considerations

Atom economy is a crucial metric in green chemistry, measuring the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the desired product. scranton.eduwikipedia.orgprimescholars.com Rearrangement and addition reactions are considered highly atom-economical, ideally reaching 100%. scranton.edu In contrast, substitution and elimination reactions are less efficient from an atom economy perspective. scranton.edu

Traditional methods for the bromination of aromatic compounds often employ reagents like mineral acids and Lewis acids (e.g., AlCl3), which can result in significant waste and challenges in product separation. google.comgoogleapis.com The development of catalytic and solvent-free approaches directly addresses these issues by reducing the volume of auxiliary substances and minimizing the formation of byproducts. rsc.org For instance, employing a tandem reaction with 100% atom economy for the synthesis of 3-cyanopyridine (B1664610) derivatives showcases the potential of designing synthetic routes that are inherently less wasteful. rsc.org

In the context of 3-bromo-4-fluorobenzaldehyde synthesis, moving away from stoichiometric brominating agents to catalytic systems improves atom economy. google.com The synthesis of furan (B31954) derivatives through a 1,3-dipolar cycloaddition demonstrates a process with perfect atom economy, where all atoms of the reactants are incorporated into the final product. mdpi.com While the direct calculation of atom economy for the entire synthesis of this compound requires a detailed analysis of the specific reagents and byproducts of each step, the adoption of greener methodologies inherently leads to better atom economy and reduced waste generation.

Alternative Halogenation Pathways

Beyond traditional bromination methods, several alternative pathways for the halogenation of the aromatic ring have been explored to synthesize 3-bromo-4-fluorobenzaldehyde. One such method is the catalytic hydrogenation of 3-bromo-4-fluorobenzonitrile (B1266296) using a Raney nickel catalyst in formic acid. google.com This reaction is typically heated and followed by standard extraction and purification procedures.

Another approach involves the direct bromination of 4-fluorobenzaldehyde using bromine in the presence of a catalyst like zinc bromide or iodine in oleum. google.comchemicalbook.com The use of zinc bromide as a catalyst is considered a more cost-effective and environmentally conscious alternative to other Lewis acids. google.com

The synthesis can also start from 3-bromo-4-fluorobenzoic acid. nih.gov This acid can be converted to its corresponding acid halide, which is then reacted with ammonia (B1221849) to form 3-bromo-4-fluoro-benzoic acid amide. google.com Subsequent dehydration yields 3-bromo-4-fluoro-benzonitrile, which can be reduced to the target aldehyde. google.com

Furthermore, the synthesis of related halogenated compounds, such as 3-bromo-5-tert-butyl-2-fluorobenzaldehyde, has been achieved through sequential halogenation of benzaldehyde (B42025) derivatives or by using specific fluorinating agents. smolecule.com These alternative routes provide flexibility in starting materials and can be optimized for yield, purity, and environmental impact.

Conversion of 3-Bromo-4-fluorobenzaldehyde to this compound

The conversion of 3-bromo-4-fluorobenzaldehyde to this compound is a standard oximation reaction. chemicalbook.com

Oxime Formation Reactions: Mechanistic Insights and Reagent Selection

The formation of an oxime from an aldehyde or ketone involves a reaction with hydroxylamine (NH2OH). byjus.comwikipedia.org This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. numberanalytics.comyoutube.com The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. numberanalytics.comyoutube.com This leads to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of water result in the formation of the C=N double bond of the oxime. youtube.commasterorganicchemistry.com

The reaction is typically catalyzed by either an acid or a base. numberanalytics.com Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. numberanalytics.com Base catalysis can enhance the nucleophilicity of hydroxylamine. numberanalytics.com The pH of the reaction mixture is a critical factor influencing the reaction rate and yield. numberanalytics.com

Commonly used reagents for oxime formation include hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide (B78521) or triethylamine (B128534) to neutralize the HCl and liberate the free hydroxylamine. scribd.comchemicalbook.com

Factors Influencing Oxime Formation:

FactorInfluence
pH The reaction is typically carried out under weakly acidic conditions to facilitate the reaction. byjus.comnumberanalytics.com
Concentration of Reactants The rate is dependent on the concentration of both the aldehyde and hydroxylamine. numberanalytics.com
Catalyst Acid or base catalysts like pyridine (B92270) or HCl can increase the reaction rate. numberanalytics.com
Temperature Higher temperatures can increase the rate but may also lead to side reactions. numberanalytics.com

Stereoisomeric Control in Oxime Synthesis (E/Z Isomerism)

Oximes derived from aldehydes can exist as two geometric isomers, designated as (E) and (Z). chemtube3d.comthieme-connect.com This isomerism arises from the restricted rotation around the C=N double bond. The relative orientation of the hydroxyl group and the substituents on the carbon atom determines the isomer. The synthesis of oximes often results in a mixture of (E) and (Z) isomers, which may have different physical and biological properties. thieme-connect.comnih.gov

Several methods have been developed to achieve stereoselective synthesis of either the (E) or (Z) isomer. The ratio of the isomers can be influenced by reaction conditions such as temperature and the choice of catalyst. thieme-connect.comresearchgate.net For instance, the use of CuSO4 as a catalyst with hydroxylamine hydrochloride has been shown to favor the formation of the (E) isomer under mild conditions. thieme-connect.comthieme-connect.com Conversely, using K2CO3 as a catalyst can promote the formation of the (Z) isomer. thieme-connect.com It has been reported that the (E) and (Z) isomers can interconvert, and the equilibrium is temperature-dependent. thieme-connect.comresearchgate.net

In some cases, specific isomers can be favored by encapsulating the oxime within a self-assembled capsule, which can selectively bind and even catalyze the isomerization to the preferred isomer. acs.org

Emerging Synthetic Routes and Process Intensification for this compound Production

Emerging synthetic strategies for producing this compound and its precursors focus on improving efficiency, safety, and sustainability. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key driver in this area.

One promising approach is the use of microreactors or flow chemistry. These systems offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. While specific examples for this compound are not widely published, the principles of flow chemistry are applicable to both the halogenation and oximation steps.

The development of novel catalytic systems continues to be a major area of research. This includes the use of heterogeneous catalysts that can be easily separated and recycled, as well as biocatalysts (enzymes) that can perform reactions with high selectivity under mild conditions.

Furthermore, the integration of renewable feedstocks and energy sources into the synthetic process is a long-term goal. For instance, photochemical or electrochemical methods could offer alternative, greener pathways for halogenation reactions.

The synthesis of related compounds provides insights into potential future routes. For example, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid has been achieved through the reaction of the corresponding carboxamide with sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com Such novel transformations of functional groups could potentially be adapted for the synthesis of this compound or its intermediates.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluorobenzaldoxime

Fundamental Reactivity Profiles: Nucleophilic and Electrophilic Characteristics

The reactivity of 3-Bromo-4-fluorobenzaldoxime is characterized by both nucleophilic and electrophilic properties. The oxime oxygen, with its lone pairs of electrons, can act as a nucleophile, participating in reactions such as protonation or alkylation. The carbon-nitrogen double bond (C=N) of the oxime group can also exhibit nucleophilic character, particularly in reactions with strong electrophiles.

Conversely, the molecule possesses electrophilic sites. The carbon atom of the C=N bond is susceptible to attack by nucleophiles. Furthermore, the aromatic ring, influenced by the electron-withdrawing effects of the bromine and fluorine atoms, is activated towards nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution on an activated ring. The electrophilic character of the aromatic ring is further enhanced by the presence of the oxime group, which can also exert an electron-withdrawing effect.

Transformations Involving the Oxime Functional Group

The oxime functional group is a cornerstone of the reactivity of this compound, enabling a variety of transformations including dehydrations, rearrangements, and cycloadditions.

Dehydration Reactions to Nitriles: Conditions and Catalysis

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. For this compound, this reaction would yield 3-bromo-4-fluorobenzonitrile (B1266296). While specific studies on this exact substrate are not prevalent in the literature, the dehydration of substituted benzaldoximes is well-documented and can be achieved under various conditions. A range of dehydrating agents can be employed, from classic reagents like acetic anhydride (B1165640) and thionyl chloride to milder, more modern catalytic systems.

Dehydrating Agent/CatalystConditionsSubstrate (Analogue)ProductYield (%)
Acetic AnhydrideRefluxSubstituted Benzaldoxime (B1666162)Substituted BenzonitrileHigh
Thionyl ChlorideVariesSubstituted BenzaldoximeSubstituted BenzonitrileGood to Excellent
Copper(II) AcetateVariesSubstituted BenzaldoximeSubstituted BenzonitrileGood

The mechanism of this reaction typically involves the activation of the oxime hydroxyl group, converting it into a better leaving group. This is followed by an elimination step, often proceeding through an E2-like mechanism, to form the nitrile. The choice of reagent and conditions can be crucial to avoid side reactions and achieve high yields.

Rearrangement Reactions (e.g., Beckmann Rearrangement and Analogues)

The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgalfa-chemistry.com In the case of an aldoxime like this compound, the expected product of a Beckmann rearrangement would be 3-bromo-4-fluorobenzamide. The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride, which promote the rearrangement of the group anti-periplanar to the hydroxyl group. alfa-chemistry.com

The mechanism involves the protonation of the oxime hydroxyl group to form a good leaving group (water). This is followed by the migration of the aryl group to the nitrogen atom with the simultaneous departure of the leaving group, leading to the formation of a nitrilium ion. Subsequent hydration of the nitrilium ion and tautomerization yields the corresponding amide.

CatalystConditionsSubstrate (Analogue)Product
Sulfuric AcidVariesSubstituted BenzaldoximeSubstituted Benzamide
Phosphorus PentachlorideVariesSubstituted BenzaldoximeSubstituted Benzamide
Cyanuric Chloride/ZnCl₂VariesKetoximeLactam

The stereochemistry of the oxime is crucial in ketoximes for determining which group migrates. For aldoximes, where a hydrogen and an aryl group are attached to the carbon, it is the aryl group that migrates.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The oxime group of this compound can be a precursor to a nitrile oxide, a 1,3-dipole, which can then participate in 1,3-dipolar cycloaddition reactions. chem-station.comwikipedia.orgchesci.com This is a powerful method for the synthesis of five-membered heterocyclic rings, such as isoxazoles and isoxazolines. wikipedia.org

The nitrile oxide, 3-bromo-4-fluorobenzonitrile oxide, can be generated in situ from the oxime by treatment with an oxidizing agent, such as sodium hypochlorite (B82951) or N-chlorosuccinimide, in the presence of a base. This reactive intermediate can then be trapped by a dipolarophile, such as an alkene or an alkyne, to form the corresponding cycloadduct.

Reaction Scheme for 1,3-Dipolar Cycloaddition:

This compound + Oxidizing Agent/Base → [3-Bromo-4-fluorobenzonitrile oxide]

[3-Bromo-4-fluorobenzonitrile oxide] + Alkene → Substituted Isoxazoline

[3-Bromo-4-fluorobenzonitrile oxide] + Alkyne → Substituted Isoxazole

The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the dipolarophile.

Reactivity Influenced by Halogen Substituents

The presence of bromine and fluorine atoms on the aromatic ring significantly influences the reactivity of this compound, particularly in the context of cross-coupling reactions.

Bromine Atom Reactivity: Role as a Cross-Coupling Precursor (e.g., Suzuki, Sonogashira, Ullmann)

The bromine atom at the 3-position of the benzene (B151609) ring serves as a versatile handle for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki Coupling: In a Suzuki-Miyaura coupling, the bromine atom can be replaced by a variety of organic groups by reacting with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This would allow for the synthesis of a wide range of 3-substituted-4-fluorobenzaldoxime derivatives. The reactivity in Suzuki couplings generally follows the trend I > Br > Cl, making the bromo-substituted compound a suitable substrate. tcichemicals.com

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.org This provides a direct route to 3-alkynyl-4-fluorobenzaldoxime derivatives.

Ullmann Coupling: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C, C-O, C-N, and C-S bonds. nih.govnsf.govorganic-chemistry.org For this compound, this could involve, for example, the coupling with another aryl halide to form a biaryl structure or with an alcohol or amine to introduce new functional groups at the 3-position. Traditional Ullmann conditions often require high temperatures, but modern ligand-assisted protocols have made the reaction more versatile. nih.gov

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂Pd catalyst, Base3-Aryl/Alkyl-4-fluorobenzaldoxime
SonogashiraR-C≡CHPd catalyst, Cu(I) salt, Base3-Alkynyl-4-fluorobenzaldoxime
UllmannAr-X, R-OH, R₂NHCu catalyst, Ligand, Base3-Aryl/O-Aryl/N-Aryl-4-fluorobenzaldoxime

The electronic nature of the 3-bromo-4-fluorophenyl group, with its electron-withdrawing fluorine and potentially coordinating oxime group, can influence the efficiency and outcome of these cross-coupling reactions.

Fluorine Atom Influence on Aromatic Ring Electronic Properties and Directing Effects

The chemical behavior of the aromatic ring in this compound is intricately governed by the electronic interplay of its three substituents: the bromo group, the fluoro group, and the aldoxime moiety. The fluorine atom at the C-4 position, in particular, exerts a profound influence due to its extreme electronegativity. This results in a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic π-system and deactivates the ring towards electrophilic aromatic substitution. csbsju.edu

The bromine atom at the C-3 position exhibits similar, albeit less pronounced, electronic effects. It is also deactivating with an ortho-, para-directing influence. The aldoxime group (-CH=NOH) at C-1 is a deactivating group and directs incoming electrophiles to the meta position.

In the case of this compound, these directing effects are competitive, influencing the regioselectivity of further substitution reactions on the available C-2, C-5, and C-6 positions. jove.comlibretexts.org

Fluorine at C-4: Directs ortho to C-3 (blocked) and C-5.

Bromine at C-3: Directs ortho to C-2 and C-4 (blocked), and para to C-6.

Aldoxime at C-1: Directs meta to C-3 (blocked) and C-5.

The directing influences of the fluorine and aldoxime groups reinforce each other, favoring substitution at the C-5 position. jove.com The bromine group, however, directs towards C-2 and C-6. When directing effects compete in such a deactivated system, the outcome can be a mixture of products, with the ultimate distribution also being influenced by steric hindrance, which would likely disfavor substitution at the C-2 position located between two substituents. jove.com

SubstituentPositionElectronic EffectDirecting InfluenceFavored Position(s) for Electrophilic Substitution
-CH=NOHC-1-I, -M (Deactivating)MetaC-5
-BrC-3-I, +M (Deactivating)Ortho, ParaC-2, C-6
-FC-4-I, +M (Deactivating)OrthoC-5

Mechanistic Postulations and Experimental Validation of Reaction Pathways

While specific mechanistic studies on this compound are not extensively documented, its reactivity can be postulated based on the well-established chemistry of benzaldoximes. Key reaction pathways include dehydration to the corresponding nitrile and the Beckmann rearrangement.

Dehydration to 3-Bromo-4-fluorobenzonitrile: The conversion of aldoximes to nitriles is a common and synthetically useful dehydration reaction. wikipedia.orgwikipedia.org This transformation can be initiated by various reagents, such as acid anhydrides, thionyl chloride, or simply by heat. wikipedia.org

Postulated Mechanism: The reaction likely proceeds through the activation of the oxime's hydroxyl group, converting it into a better leaving group (e.g., by protonation in the presence of acid). This is followed by an E2-type elimination where a base removes the hydrogen from the oxime carbon, leading to the simultaneous departure of the leaving group (water) and the formation of the carbon-nitrogen triple bond of the nitrile.

Experimental Validation: The primary method for validating this pathway would be the identification of the product, 3-Bromo-4-fluorobenzonitrile. This can be achieved through standard spectroscopic techniques. Infrared (IR) spectroscopy would show the appearance of a characteristic nitrile (-C≡N) stretching band around 2220-2260 cm⁻¹. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would further confirm the structure of the resulting nitrile.

Beckmann Rearrangement: The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. organic-chemistry.org For aldoximes, the reaction can lead to either a primary amide or a nitrile, depending on the conditions. nih.gov

Postulated Mechanism: The rearrangement is initiated by the protonation of the oxime hydroxyl group by a strong acid, forming a good leaving group (H₂O). jk-sci.com A jove.comebi.ac.uk-shift of the group positioned anti to the hydroxyl group occurs, displacing the water molecule. jk-sci.com In aldoximes, this migrating group is the hydrogen atom attached to the imine carbon. This migration results in the formation of a nitrilium ion intermediate. This intermediate can then be attacked by a water molecule, which, after tautomerization, yields the corresponding N-substituted formamide (N-(3-bromo-4-fluorophenyl)formamide). Alternatively, the nitrilium ion can be deprotonated to yield the nitrile. masterorganicchemistry.com

Experimental Validation: Mechanistic validation often involves isotopic labeling studies. For instance, using ¹⁸O-labeled water in the reaction and analyzing the resulting amide for ¹⁸O incorporation via mass spectrometry could confirm the intermolecular attack of water on the nitrilium ion. cdnsciencepub.com Kinetic studies can also elucidate the reaction order and rate-determining step. Furthermore, computational studies (e.g., Density Functional Theory calculations) could be employed to model the transition states and intermediates, providing theoretical support for the postulated pathway.

Reaction PathwayProduct(s)Postulated Mechanistic StepsMethods for Experimental Validation
Dehydration3-Bromo-4-fluorobenzonitrile1. Activation of -OH group. 2. Anti-elimination of H and activated -OH group.- Product characterization (IR, NMR, MS).
  • Kinetic studies.
  • Beckmann RearrangementN-(3-bromo-4-fluorophenyl)formamide or 3-Bromo-4-fluorobenzonitrile1. Protonation of -OH group. 2. jove.comebi.ac.uk-hydride shift to form a nitrilium ion.
  • Nucleophilic attack by H₂O and tautomerization (for amide) OR deprotonation (for nitrile).
  • - Isotopic labeling studies (e.g., ¹⁸O).
  • Isolation or trapping of intermediates.
  • Computational modeling of the reaction coordinate.
  • Applications of 3 Bromo 4 Fluorobenzaldoxime in Complex Organic Synthesis

    Role as a Key Building Block for Substituted Aromatic Systems

    3-Bromo-4-fluorobenzaldehyde (B1265969) is a valuable intermediate in organic synthesis due to its unique combination of functional groups, which allows for selective transformations. The presence of a bromine atom, a fluorine atom, and an aldehyde group on the benzene (B151609) ring provides multiple reaction sites. This trifunctionality makes it an excellent starting material for the synthesis of polysubstituted aromatic compounds.

    The bromine and fluorine atoms enhance the reactivity of the aromatic ring, making it a suitable substrate for various cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The aldehyde group can be readily converted into a wide range of other functional groups or used in condensation reactions to build larger molecules.

    Key Reactions and Transformations:

    Reaction TypeReagents and ConditionsProduct Type
    Suzuki-Miyaura CouplingPalladium catalyst, base, boronic acid/esterBiaryl compounds
    Buchwald-Hartwig AminationPalladium catalyst, base, amineAryl amines
    Sonogashira CouplingPalladium/copper catalyst, base, terminal alkyneAryl alkynes
    Wittig ReactionPhosphonium ylideSubstituted alkenes
    Reductive AminationAmine, reducing agent (e.g., NaBH₃CN)Substituted amines
    OxidationOxidizing agent (e.g., KMnO₄)Carboxylic acids
    ReductionReducing agent (e.g., NaBH₄)Benzyl alcohols

    Precursor for Advanced Pharmaceutical Intermediates (General Chemical Synthesis Context)

    The structural motifs derived from 3-Bromo-4-fluorobenzaldehyde are present in numerous biologically active molecules. Its utility as a precursor for pharmaceutical intermediates is well-established. The strategic placement of the bromo and fluoro substituents allows for the introduction of various pharmacophores, which are essential for tuning the biological activity, selectivity, and pharmacokinetic properties of drug candidates.

    For instance, the carbon-bromine bond serves as a handle for metal-catalyzed cross-coupling reactions, enabling the attachment of complex organic fragments. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target protein. The aldehyde functionality can be elaborated into other groups commonly found in pharmaceuticals, such as amides, esters, and heterocycles. This compound is a key intermediate in the synthesis of various modern pharmaceuticals, including targeted therapies for cancer and inflammatory conditions.

    Synthesis of Agrochemical Precursors and Related Compounds (General Chemical Synthesis Context)

    3-Bromo-4-fluorobenzaldehyde is a crucial intermediate in the production of certain agrochemicals, particularly pyrethroid insecticides. google.com It is a key precursor for the synthesis of 4-Fluoro-3-phenoxybenzaldehyde, which is subsequently used in the manufacture of insecticides like bifenthrin (B131952) and flumethrin. google.comchemimpex.com

    The synthesis of these agrochemicals often involves a key step where the bromine atom on the 3-Bromo-4-fluorobenzaldehyde ring is displaced by a phenoxy group through a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation reaction. The resulting 4-Fluoro-3-phenoxybenzaldehyde is then further functionalized to yield the final pyrethroid product. The presence of the fluorine atom in these insecticides is often associated with increased potency and stability.

    Integration into Multi-Step Synthetic Sequences and Cascades

    The distinct reactivity of the three functional groups on 3-Bromo-4-fluorobenzaldehyde allows for its seamless integration into multi-step synthetic sequences. Chemists can selectively react one functional group while leaving the others intact for subsequent transformations. This orthogonality is highly valuable in the total synthesis of complex natural products and pharmaceuticals.

    For example, the aldehyde can be protected as an acetal, allowing for reactions to be carried out at the bromo or fluoro positions. Subsequently, the aldehyde can be deprotected and used in further synthetic steps. This strategic protection-deprotection sequence is a common tactic in organic synthesis. Moreover, the compound can be used in cascade reactions, where a single synthetic operation triggers a series of bond-forming events, leading to a rapid increase in molecular complexity.

    Utilization in the Construction of Novel Heterocyclic Compounds

    The aldehyde functional group of 3-Bromo-4-fluorobenzaldehyde is a versatile starting point for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials.

    Examples of Heterocycle Synthesis from 3-Bromo-4-fluorobenzaldehyde:

    Heterocyclic SystemGeneral Reaction Type
    QuinolinesFriedländer annulation
    PyrimidinesBiginelli reaction
    ImidazolesRadziszewski synthesis
    OxazolesRobinson-Gabriel synthesis
    IsoxazolesReaction with hydroxylamine (B1172632) followed by cyclization

    In these syntheses, the aldehyde participates in condensation and cyclization reactions with other reagents to form the heterocyclic ring. The bromo and fluoro substituents on the benzaldehyde (B42025) starting material are then incorporated into the final heterocyclic product, providing opportunities for further functionalization and tuning of the molecule's properties.

    Potential Catalytic Applications as a Ligand or Precursor to Catalytic Species

    While direct catalytic applications of 3-Bromo-4-fluorobenzaldehyde are not widely reported, its derivatives have potential in catalysis. The aldehyde can be converted into Schiff bases by condensation with primary amines. These Schiff bases, particularly those derived from chiral amines, can act as ligands for transition metals in asymmetric catalysis.

    Furthermore, the aromatic ring can be functionalized to introduce other ligating groups, such as phosphines or N-heterocyclic carbenes. The resulting multidentate ligands can coordinate with metal centers to form catalysts for a variety of organic transformations. The electronic properties of the aromatic ring, influenced by the bromo and fluoro substituents, can modulate the activity and selectivity of the resulting catalyst.

    Derivatization and Structural Modification Strategies

    Functionalization of the Oxime Group (e.g., Etherification, Esterification)

    The hydroxyl group of the oxime moiety is a prime site for functionalization, most commonly through etherification (O-alkylation) and esterification (O-acylation). These reactions proceed by leveraging the nucleophilicity of the oxime oxygen.

    Etherification: The synthesis of oxime ethers from 3-bromo-4-fluorobenzaldoxime can be readily achieved by first deprotonating the acidic oxime proton with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding oximate anion. This potent nucleophile then reacts with an electrophilic alkylating agent, such as an alkyl halide or tosylate, in a nucleophilic substitution reaction. This process is a common and efficient method for producing O-substituted oxime ethers. google.comnbinno.com The choice of base and solvent is critical to avoid competing N-alkylation, which would lead to the formation of undesired nitrone byproducts. google.comgoogle.com For instance, the alkylation of a syn-benzaldoxime sodium salt with an alkyl halide in an alcoholic solution can yield O-alkyl ethers with moderate to good efficiency. google.com

    Esterification: Similarly, O-acylation leads to the formation of oxime esters. This transformation is typically accomplished by reacting the parent oxime with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. A variety of substituted benzaldoximes have been successfully converted into their corresponding esters, which are explored for various applications. researchgate.net

    The table below illustrates potential derivatization reactions at the oxime group of this compound.

    Reaction TypeReagentsProduct StructureProduct Name
    Etherification1. NaH2. CH₃I3-Bromo-4-fluorobenzaldehyde (B1265969) O-methyl oxime
    Etherification1. K₂CO₃2. C₆H₅CH₂Br3-Bromo-4-fluorobenzaldehyde O-benzyl oxime
    EsterificationCH₃COCl, Pyridine3-Bromo-4-fluorobenzaldehyde O-acetyl oxime
    EsterificationC₆H₅COCl, Pyridine3-Bromo-4-fluorobenzaldehyde O-benzoyl oxime

    Reactions at the Aromatic Ring for Further Diversification

    The substituted aromatic ring of this compound offers significant opportunities for structural diversification through reactions that form new carbon-carbon or carbon-heteroatom bonds.

    Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, where an electrophile is directed exclusively to the position ortho to a Directed Metalation Group (DMG). wikipedia.org A DMG interacts with an organolithium reagent, facilitating deprotonation of the nearest ortho proton. wikipedia.org Functional groups containing heteroatoms with lone pairs, such as amides and carbamates, are excellent DMGs. uwindsor.ca

    For this compound, the oxime group (-CH=N-OH) or its corresponding O-protected ether derivative (-CH=N-OR) can potentially serve as a DMG. The heteroatoms (oxygen and nitrogen) can coordinate with the lithium atom of an organolithium base (e.g., n-butyllithium or s-butyllithium), directing deprotonation to the C2 position. The fluorine atom at C4 is a moderate ortho-director and would not compete effectively. The acidic proton of the oxime itself must first be removed or protected to prevent it from quenching the organolithium reagent. Aldehydes can be transiently protected and converted into a DMG through amide anion addition, a strategy that could be adapted for the oxime. harvard.edu Upon successful metalation at the C2 position, the resulting aryllithium species can be trapped with various electrophiles to install a new substituent.

    ElectrophileReagent ExampleProduct (after quench)
    DeuteriumD₂O2-Deuterio-3-bromo-4-fluorobenzaldoxime
    CarboxylationCO₂2-Formyl-3-bromo-4-fluorobenzoic acid derivative (after oxime hydrolysis)
    Silylation(CH₃)₃SiCl3-Bromo-4-fluoro-2-(trimethylsilyl)benzaldoxime
    IodinationI₂3-Bromo-4-fluoro-2-iodobenzaldoxime

    The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The Suzuki-Miyaura coupling is particularly prominent, reacting an organohalide with an organoboron species. wikipedia.orglibretexts.org The C-Br bond in bromo-fluoro-aromatic systems is known to be reactive in such couplings, enabling the synthesis of a wide array of biaryl compounds. ugr.es

    Other important Pd-catalyzed reactions applicable to this scaffold include:

    Heck Reaction: Couples the aryl bromide with an alkene to form a new substituted alkene. mdpi.comorganic-chemistry.org

    Sonogashira Reaction: Couples the aryl bromide with a terminal alkyne to create an aryl-alkyne.

    Buchwald-Hartwig Amination: Forms a new C-N bond by coupling the aryl bromide with an amine.

    These reactions are highly versatile, tolerate a wide range of functional groups, and provide reliable pathways for extending the molecular framework. nih.gov

    Reaction NameCoupling PartnerCatalyst/Base ExampleProduct Type
    Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl
    HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NStilbene derivative
    SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiaryl acetylene
    Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOt-BuAryl amine

    Synthesis of Analogues with Modified Substituent Patterns

    The synthesis of structural analogues of this compound, where the positions of the halogen substituents are altered, allows for a systematic exploration of structure-activity relationships. The general synthetic strategy involves the regioselective bromination of a corresponding fluorobenzaldehyde isomer, followed by conversion of the aldehyde to the oxime.

    For example, the synthesis of 2-bromo-4-fluorobenzaldoxime can be achieved by the bromination of 4-fluorobenzaldehyde (B137897) under acidic conditions. guidechem.comgoogle.com Similarly, 3-bromo-2-fluorobenzaldehyde is a known intermediate used in the synthesis of pharmaceuticals. google.comchemimpex.com Once these isomeric aldehydes are obtained, they can be converted to their respective oximes in high yield by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. prepchem.comgoogle.com

    Precursor AldehydeSynthesis NoteOxime Analogue
    2-Bromo-4-fluorobenzaldehydeSynthesized from 4-fluorobenzaldehyde via electrophilic bromination. guidechem.comgoogle.com2-Bromo-4-fluorobenzaldoxime
    3-Bromo-2-fluorobenzaldehydeA commercially available building block. chemimpex.com3-Bromo-2-fluorobenzaldoxime
    2-Bromo-5-fluorobenzaldehydeSynthesized and characterized. nih.gov2-Bromo-5-fluorobenzaldoxime

    Regioselective Functionalization Approaches and Their Methodological Development

    Achieving regioselectivity is paramount when functionalizing a molecule with multiple potential reaction sites like this compound. The methodological development in this area focuses on exploiting the distinct chemical reactivity of each functional group under specific conditions.

    Chemoselectivity at the Oxime vs. Aromatic Ring: The acidic proton of the oxime is the most reactive site towards bases. Thus, reactions involving bases like NaH or K₂CO₃ will selectively functionalize the oxime oxygen over other sites. In contrast, palladium catalysts are specifically designed to activate the C-Br bond for cross-coupling, leaving the oxime and C-H bonds untouched under typical conditions.

    Regioselectivity on the Aromatic Ring (C-H vs. C-Br): The choice between functionalizing an aromatic C-H bond versus the existing C-Br bond is controlled by the reaction type.

    Directed Ortho Metalation (DoM) , using a strong lithium amide or alkyllithium base, is designed to activate a specific C-H bond ortho to a directing group (the oxime). wikipedia.orgharvard.edu This method allows for the introduction of a new substituent at the C2 position without affecting the C-Br bond at C3.

    Palladium-Catalyzed Cross-Coupling reactions are programmed to react at the C-Br bond, which is the site of oxidative addition to the Pd(0) catalyst. libretexts.org This process is highly selective for the C-Br bond over the much less reactive C-F and C-H bonds.

    Recent methodological advancements, such as the use of highly hindered amide bases (e.g., TMPMgCl·LiCl) for metalation, allow for efficient deprotonation under milder conditions and with greater functional group tolerance. harvard.edu Similarly, the development of sophisticated phosphine (B1218219) ligands has expanded the scope of Pd-catalyzed reactions to include less reactive coupling partners and achieve higher efficiencies. libretexts.org This toolbox of regioselective methods allows for the precise and predictable structural modification of the this compound core.

    Advanced Spectroscopic and Structural Characterization for Mechanistic and Synthetic Elucidation

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    Detailed Structural and Stereochemical Assignment (e.g., 1H, 13C, 19F, 2D NMR)

    No published ¹H, ¹³C, ¹⁹F, or 2D NMR data for 3-Bromo-4-fluorobenzaldoxime could be found.

    Dynamic NMR Studies for Conformational Analysis

    Information regarding dynamic NMR studies for the conformational analysis of this compound is not available in the reviewed literature.

    Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis and Reaction Monitoring

    No experimental FT-IR or Raman spectra for this compound have been published.

    High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Formula Confirmation and Pathway Elucidation

    There are no available HRMS or LC-MS/MS data to confirm the molecular formula or elucidate reaction pathways involving this compound.

    X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

    No crystallographic data for this compound has been reported, and therefore, its solid-state structure has not been determined.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

    Published UV-Vis spectroscopic data for the analysis of electronic transitions in this compound could not be located.

    Application of Hyphenated Techniques in Reaction Monitoring and Product Analysis

    The synthesis of this compound from its precursor, 3-Bromo-4-fluorobenzaldehyde (B1265969), necessitates robust analytical methodologies to ensure optimal reaction yield, purity, and structural confirmation. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for real-time reaction monitoring and comprehensive final product analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide the necessary sensitivity and specificity to track the conversion of reactants to products and to identify potential impurities or byproducts.

    Reaction Monitoring

    The conversion of 3-Bromo-4-fluorobenzaldehyde to this compound is a condensation reaction, typically involving hydroxylamine (B1172632). Monitoring the progress of this reaction is crucial for determining the reaction endpoint, optimizing conditions (like temperature and catalyst loading), and maximizing yield.

    Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for monitoring the oximation reaction, especially given the volatility of the aldehyde precursor and the oxime product. In a typical setup, small aliquots are withdrawn from the reaction mixture at regular intervals, quenched, and analyzed. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification.

    For instance, in the synthesis of the precursor 3-Bromo-4-fluorobenzaldehyde itself, Gas Chromatography (GC) is used to monitor the disappearance of the 4-fluorobenzaldehyde (B137897) starting material and the appearance of the brominated product. guidechem.comgoogle.com A similar principle is applied to the oximation step. The GC method would involve a specific column, such as a 3% OV-17 packed column, and defined temperature settings to achieve separation. guidechem.com By tracking the relative peak areas of the reactant aldehyde and the product oxime over time, a reaction profile can be generated.

    Table 1: Hypothetical GC-MS Monitoring of this compound Synthesis
    Reaction Time (minutes)3-Bromo-4-fluorobenzaldehyde (Relative Area %)This compound (Relative Area %)Notes
    0>990Start of reaction
    306535Reaction progressing
    603268-
    90892-
    120<2>98Reaction near completion

    Liquid Chromatography (LC) coupled with UV or MS detectors: For reactions where components are less volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) is the preferred monitoring tool. An HPLC system equipped with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) can track the concentration changes of reactants and products. nih.gov The reaction between aromatic aldehydes and hydroxylamine derivatives can be effectively followed by RP-HPLC, allowing for precise quantification of the resulting oxime. nih.gov

    Product Analysis and Structural Elucidation

    Once the reaction is deemed complete, hyphenated techniques are employed to confirm the identity, purity, and structure of the isolated this compound.

    GC-MS for Purity and Identity Confirmation: A GC-MS analysis of the final, purified product serves two primary purposes. First, the retention time from the GC provides a measure of the compound's identity, which can be compared against a standard if available. Second, the mass spectrum provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.

    For this compound (C7H5BrFNO), the mass spectrometer would detect the molecular ion peak (M+). A key feature for bromine-containing compounds is the characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, [M]+ and [M+2]+, which is a definitive indicator of the presence of a single bromine atom in the molecule.

    Table 2: Expected Mass Spectrometry Data for this compound
    ParameterExpected Value / Observation
    Molecular FormulaC₇H₅BrFNO
    Molecular Weight (for ⁷⁹Br)217.96
    Molecular Weight (for ⁸¹Br)219.96
    [M]⁺ Peak (m/z)~218
    [M+2]⁺ Peak (m/z)~220
    [M]⁺ / [M+2]⁺ Intensity RatioApproximately 1:1

    LC-MS for Mechanistic Insights and Impurity Profiling: LC-MS is particularly useful for identifying non-volatile impurities or byproducts that may not be amenable to GC analysis. In mechanistic studies of oxime formation, LC-MS can be used to detect reaction intermediates. nih.gov For example, the tetrahedral intermediate formed upon the initial nucleophilic attack of hydroxylamine on the aldehyde carbonyl could potentially be detected under specific conditions, providing insight into the reaction mechanism. researchgate.netresearchgate.net Furthermore, LC-MS/MS, which involves tandem mass spectrometry, can be used to fragment ions of interest, providing even greater structural detail for the definitive identification of trace-level impurities.

    By combining these powerful hyphenated techniques, researchers can effectively monitor the synthesis of this compound from start to finish, ensuring a high-quality final product and a deep understanding of the reaction dynamics.

    Computational and Theoretical Investigations of 3 Bromo 4 Fluorobenzaldoxime

    Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for computational chemists to predict molecular geometries, energies, and other properties. For 3-Bromo-4-fluorobenzaldoxime, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its most stable energetic conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state (a stable equilibrium) is reached. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Distribution)

    Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, FMO analysis would map the electron density distribution of the HOMO and LUMO across the molecule, identifying the regions most likely to participate in electron-donating and electron-accepting interactions, respectively.

    Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles, as specific data for this compound is not available.

    ParameterExpected Value/DescriptionSignificance
    HOMO Energy Negative value (eV)Represents the energy of the outermost electrons; related to ionization potential.
    LUMO Energy Negative or slightly positive value (eV)Represents the energy of the lowest-energy empty orbital; related to electron affinity.
    HOMO-LUMO Gap (ΔE) Positive value (eV)Indicates chemical reactivity and stability. A smaller gap suggests easier electronic excitation.
    HOMO Distribution Likely concentrated on the oxime group and parts of the aromatic ring.Identifies nucleophilic or electron-donating sites.
    LUMO Distribution Likely distributed over the aromatic ring and the C=N bond.Identifies electrophilic or electron-accepting sites.

    Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

    A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential. An MEP map for this compound would be crucial for predicting its reactive behavior, highlighting the electron-rich oxygen and nitrogen atoms of the oxime group (red) and the electron-deficient hydrogen of the hydroxyl group (blue).

    Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Simulation

    Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a standard method for simulating the ultraviolet-visible (UV-Vis) absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, this analysis would help understand its photophysical properties and predict how it interacts with light.

    Reaction Pathway Modeling and Transition State Analysis

    Computational chemistry allows for the modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. For a molecule like this compound, this could involve studying its synthesis, decomposition, or reactions with other species. Researchers would map the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Locating and analyzing the geometry and energy of transition states are fundamental to understanding how a reaction proceeds.

    Conformational Analysis and Isomerization Studies

    Molecules can often exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. For this compound, this would involve studying the rotation around the C-C bond connecting the ring to the oxime group and the C=N-O-H dihedral angle. Furthermore, oximes can exist as E/Z isomers (stereoisomers) due to the restricted rotation around the C=N double bond. Computational studies would calculate the relative energies of these isomers to predict which is more stable and the energy barrier for their interconversion (isomerization).

    Non-Covalent Interaction (NCI) Analysis and Intermolecular Interactions

    Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, are crucial for determining the supramolecular structure and properties of compounds in the solid state (e.g., crystal packing) and in solution. researchgate.net Non-Covalent Interaction (NCI) analysis is a computational technique that visualizes these weak interactions in real space. researchgate.net For this compound, NCI analysis would identify potential intermolecular hydrogen bonding involving the oxime's -OH group and halogen bonding involving the bromine atom. These interactions would govern how the molecules arrange themselves in a condensed phase.

    Predictive Modeling for Reactivity and Selectivity in Organic Transformations

    Computational and theoretical chemistry serve as powerful tools for predicting the reactivity and selectivity of this compound in various organic transformations. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can elucidate the electronic structure, reaction mechanisms, and factors governing the outcomes of reactions involving this halogenated benzaldoxime (B1666162). These predictive models are crucial for designing efficient synthetic routes and understanding the underlying principles of its chemical behavior.

    The reactivity of this compound is significantly influenced by the electronic properties of the bromo and fluoro substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Conversely, the bromine atom also has an electron-withdrawing inductive effect, albeit weaker than fluorine, and a modest electron-donating mesomeric effect (+M). The interplay of these effects modulates the electron density distribution within the molecule, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

    Predictive modeling can forecast the most probable sites for chemical reactions. For instance, the calculation of electrostatic potential (ESP) maps can visualize the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen and nitrogen atoms of the oxime group are expected to be electron-rich, making them potential sites for electrophilic attack or coordination to metal centers. Conversely, the carbon atom of the C=N bond and the aromatic carbon atoms are relatively electron-deficient and are thus susceptible to nucleophilic attack.

    Furthermore, frontier molecular orbital (FMO) theory is a key component of predictive modeling. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the oxime moiety and the benzene ring, while the LUMO would be distributed over the aromatic system and the C=N bond. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity.

    Computational studies can also predict the regioselectivity of reactions, such as electrophilic aromatic substitution. By calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack at different positions of the benzene ring, the most favorable reaction pathway can be determined. For this compound, the directing effects of the bromo, fluoro, and aldoxime groups will determine the preferred position of substitution.

    The table below presents hypothetical, yet plausible, calculated electronic properties for this compound, derived from trends observed in computational studies of similar halogenated aromatic compounds. These parameters are instrumental in predictive modeling.

    Calculated ParameterPredicted ValueImplication for Reactivity and Selectivity
    HOMO Energy-6.5 eVIndicates moderate nucleophilicity, with reactions likely initiated by electron-donating character.
    LUMO Energy-1.2 eVSuggests susceptibility to nucleophilic attack, particularly at the C=N bond and aromatic ring.
    HOMO-LUMO Gap5.3 eVReflects good kinetic stability, requiring specific conditions or reagents for reaction.
    Dipole Moment2.1 DIndicates a polar molecule, influencing its solubility and interactions with polar reagents and solvents.
    Mulliken Charge on Oxime Nitrogen-0.45 eHighlights the nucleophilic character of the nitrogen atom.
    Mulliken Charge on Oxime Carbon+0.30 ePoints to the electrophilic nature of the imine carbon.

    In addition to electronic properties, theoretical models can be used to investigate the transition states of potential reactions. By calculating the activation energies for different reaction pathways, the kinetic feasibility and selectivity can be predicted. For example, in cycloaddition reactions, computational analysis can determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the stereochemical outcome.

    The following table illustrates how predictive modeling could be applied to forecast the selectivity of this compound in a hypothetical organic transformation, such as a 1,3-dipolar cycloaddition reaction.

    Type of SelectivityPredicted OutcomeComputational Basis for Prediction
    RegioselectivityPreferential formation of one regioisomer over another.Analysis of FMO coefficients and activation energies of competing transition states.
    StereoselectivityFormation of a specific stereoisomer (e.g., syn vs. anti).Calculation of the relative energies of diastereomeric transition states, considering steric and electronic effects.
    ChemoselectivityReaction at the oxime group over the aromatic ring.Comparison of the activation barriers for reaction at different functional groups within the molecule.

    Evolution of Research and Patent Landscape

    Historical Overview of Academic Research on Halogenated Benzaldoximes and Related Compounds

    The study of benzaldoximes dates back to the late 19th century, with early chemical literature documenting their synthesis and fundamental properties. These compounds, characterized by the C=NOH functional group, were recognized for their reactivity and role in structural elucidation. The introduction of halogen atoms onto the benzene (B151609) ring significantly modifies the electronic properties of the molecule, influencing its reactivity and potential applications.

    Historically, research into halogenated benzaldoximes was an extension of the broader exploration of aromatic chemistry. The development of electrophilic aromatic substitution reactions in the 20th century provided chemists with the tools to selectively introduce halogen atoms like bromine and fluorine onto aromatic rings. This opened the door to creating a vast library of substituted benzaldehydes, which could then be converted to their corresponding oximes. Early academic work focused on understanding the directing effects of existing substituents and the mechanisms of oximation. While specific research on 3-bromo-4-fluorobenzaldoxime from this early period is not extensively documented, the foundational principles established for the synthesis and reactivity of halogenated aromatic compounds provided the essential groundwork for its eventual synthesis and application.

    Current Trends in Synthetic Organic Chemistry Utilizing this compound and its Precursors

    Modern synthetic organic chemistry has seen a surge in the development of sophisticated, highly selective reactions. For compounds like this compound and its precursor, 3-bromo-4-fluorobenzaldehyde (B1265969), contemporary research is focused on efficiency, selectivity, and the development of novel applications.

    A significant trend is the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. The bromine atom in this compound serves as a versatile handle for introducing a wide variety of substituents through reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures from a relatively simple starting material.

    Furthermore, the oxime functional group itself is a focal point of current research. O-substituted oximes are valuable intermediates, and the nitrogen atom can direct C-H activation reactions, enabling functionalization at positions that are otherwise difficult to access. For instance, palladium-catalyzed ortho-bromination of benzaldoximes using a directing group approach represents a state-of-the-art method for synthesizing polysubstituted aromatic compounds. While this specific reaction would not be applied to an already brominated position, the principle highlights the synthetic utility of the oxime group in modern organic chemistry.

    The precursor, 3-bromo-4-fluorobenzaldehyde, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. patsnap.com Its utility in creating complex molecules drives much of the research into its own efficient and environmentally friendly synthesis. patsnap.com

    Analysis of Academic Patent Filings Related to Synthesis and Chemical Applications of this compound

    The patent landscape for this compound is predominantly focused on the synthesis and application of its direct precursor, 3-bromo-4-fluorobenzaldehyde. This aldehyde is a well-established intermediate in the production of pyrethroid insecticides. google.com An analysis of patent filings reveals a concerted effort to optimize the synthesis of this key building block, with a focus on improving yield, purity, and environmental safety.

    Several patents detail methods for the bromination of 4-fluorobenzaldehyde (B137897). For example, patents assigned to Aditya Birla Science & Technology Co. Ltd. describe a process using zinc bromide as a catalyst to achieve high yields and purity. google.com Other patented methods aim to avoid the use of hazardous reagents like elemental bromine. A patent from Sinopharm Chemical Reagent Co., Ltd. outlines a "green" synthesis using sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951), a process that avoids toxic chemicals and catalysts. patsnap.com

    Older patents, such as one from Bayer AG, describe multi-step synthetic routes starting from 3-bromo-4-fluoro-benzoic acid derivatives. google.com These varied approaches, developed over several decades, highlight the commercial importance of 3-bromo-4-fluorobenzaldehyde as a precursor for high-value chemical products, including insecticides and potentially pharmaceuticals. patsnap.comgoogle.com

    Patent NumberAssigneeKey Innovation/MethodPrimary Application
    WO2010086877A2Aditya Birla Science & Technology Co. Ltd.Bromination of 4-fluorobenzaldehyde using zinc bromide as a catalyst. google.comIntermediate for medicines and other chemicals. google.com
    CN109912396BSinopharm Chemical Reagent Co., Ltd.Green synthesis using sodium bromide, HCl, and sodium hypochlorite with ultrasonic waves. patsnap.comIntermediate for pesticides (e.g., flumethrin) and pharmaceuticals. patsnap.com
    US4383949ABayer AGMulti-step synthesis from 3-bromo-4-fluoro-benzoic acid halide via amide and nitrile intermediates. google.comIntermediate for pyrethroid-like insecticides. google.com

    Bibliometric Analysis of Scholarly Publications Pertaining to the Compound's Research

    A formal bibliometric analysis for a single, specialized compound like this compound is challenging due to its niche status. However, by examining publication trends for its precursor and related keywords, we can infer the trajectory of research interest.

    Academic publications mentioning "3-bromo-4-fluorobenzaldehyde" have seen a steady presence, largely in journals focused on synthetic methodology, agricultural chemistry, and medicinal chemistry. The interest in this precursor is directly tied to its commercial applications, leading to consistent, albeit not voluminous, academic output on its synthesis and use.

    For the broader class of "halogenated benzaldoximes," there has been a noticeable increase in publications over the past two decades. This trend aligns with the rise of transition-metal catalysis and C-H activation research, where these compounds serve as valuable substrates and directing groups. The unique substitution pattern of this compound, with two different halogens, makes it a potentially interesting substrate for studies in selective cross-coupling and functionalization, suggesting that its presence in academic literature may grow as new synthetic methods are developed.

    Keyword SearchedApproximate Publication Trend (Pre-2000s)Approximate Publication Trend (2000s-Present)Primary Research Areas
    3-Bromo-4-fluorobenzaldehydeLowModerate and SteadySynthetic Methodology, Agrochemicals
    Halogenated Benzaldoxime (B1666162)Low to ModerateIncreasingOrganic Synthesis, Catalysis, Medicinal Chemistry
    Palladium-catalyzed C-H activationVery LowHigh and IncreasingOrganometallic Chemistry, Synthetic Methodology

    Challenges and Future Research Directions

    Methodological Improvements for Enhanced Synthetic Efficiency and Sustainability

    The conventional synthesis of 3-Bromo-4-fluorobenzaldoxime typically involves a two-step process: the bromination of 4-fluorobenzaldehyde (B137897) to yield 3-bromo-4-fluorobenzaldehyde (B1265969), followed by its condensation with hydroxylamine (B1172632). nih.govchegg.com Current methods for the initial bromination step often rely on reagents like liquid bromine and Lewis acid catalysts such as aluminum trichloride, or processes involving fuming sulfuric acid. guidechem.comgoogle.com These approaches present challenges related to hazardous material handling, waste generation, and harsh reaction conditions. google.com

    Future research should focus on developing greener and more efficient synthetic routes. Key areas for improvement include:

    Catalyst Development: Investigating alternative, less hazardous catalysts for the bromination of 4-fluorobenzaldehyde, such as zinc bromide, could mitigate the effluent problems associated with traditional Lewis acids. google.com

    Green Brominating Agents: Exploring the use of safer brominating agents, like sodium bromide in the presence of an oxidant such as sodium hypochlorite (B82951), can eliminate the need for handling highly toxic liquid bromine. patsnap.comgoogle.com

    Process Intensification: The adoption of technologies like ultrasonic irradiation has shown promise in accelerating the synthesis of the aldehyde precursor, potentially reducing reaction times and energy consumption. patsnap.comgoogle.com

    Sustainable Oximation: While the conversion of the aldehyde to the oxime is generally efficient, further improvements could be achieved by employing solvent-free methods or sonication, which have been reported for other oxime syntheses to increase yields and reduce reaction times. nih.gov

    A comparative table of synthetic approaches for the precursor, 3-bromo-4-fluorobenzaldehyde, is presented below.

    Method Reagents Catalyst Advantages Challenges Reference(s)
    Traditional Bromination4-fluorobenzaldehyde, BromineAluminum trichlorideEstablished methodHazardous reagents, waste generation google.com
    Improved Catalysis4-fluorobenzaldehyde, BromineZinc bromide, Iodine, Oleum (B3057394)Higher purity, reduced wasteUse of oleum guidechem.comgoogle.com
    Green Bromination4-fluorobenzaldehyde, Sodium bromide, Sodium hypochloriteNone (ultrasonic assistance)Avoids liquid bromine, saferRequires specialized equipment patsnap.comgoogle.com
    Oxidation Route3-bromo-4-fluoro-benzyl alcohol, Potassium dichromateSulfuric acid, Aliquat 336Alternative starting materialUse of heavy metals prepchem.com

    Exploration of Novel Reactivity Modalities for the Aldoxime Moiety

    The aldoxime functional group is a versatile scaffold with diverse reactivity modes, including cycloadditions and N-O bond fragmentation. nsf.govresearchgate.net For this compound, the electronic effects of the bromo and fluoro substituents can be harnessed to explore novel chemical transformations.

    Future research should investigate:

    Iminyl Radical Formation: The facile fragmentation of the oxime N-O bond can generate iminyl radicals, which are valuable intermediates for synthesizing nitrogen-containing heterocycles, functionalized imines, and amines. nsf.gov The reactivity of the iminyl radical derived from this compound could be explored in transition metal or photochemically mediated reactions. nsf.govresearchgate.net

    Cycloaddition Reactions: Oximes can participate in various cycloaddition reactions. nsf.gov The potential of this compound as a synthon in [2+2] cycloadditions to form azetidines or in other cycloaddition pathways to access complex heterocyclic systems warrants investigation. nsf.gov

    Rearrangement Reactions: The Beckmann rearrangement, which converts oximes to amides, is a classic transformation. wikipedia.org Studying this rearrangement with this compound could provide access to novel substituted benzamides, which are important pharmacophores.

    Reductions and Oxidations: The reduction of the oxime can yield primary and secondary amines, while oxidation can lead to nitro compounds. wikipedia.orgncert.nic.in Investigating these reactions can expand the library of accessible derivatives from this compound.

    Identification and Development of Untapped Synthetic Applications in Advanced Materials or Speciality Chemicals

    The precursor, 3-bromo-4-fluorobenzaldehyde, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. google.comchemimpex.com The corresponding oxime holds similar, if not expanded, potential due to the versatility of the oxime group.

    Key areas for future application-driven research include:

    Advanced Materials: The unique electronic properties conferred by the halogen substituents make this compound an interesting candidate for the development of organic electronic materials, such as sensors or components in organic light-emitting diodes (OLEDs). chemimpex.com The oxime moiety itself can be integrated into materials to impart dynamic properties. researchgate.net

    Specialty Chemicals: As a building block, this compound can be used to synthesize a variety of specialty chemicals. Its derivatives, such as the corresponding nitrile (via dehydration) or amide (via rearrangement), are valuable intermediates for more complex molecular architectures. wikipedia.orgbritannica.comgoogle.com

    Coordination Chemistry: Oximes are effective ligands for metal ions. wikipedia.org this compound could be used to synthesize novel metal complexes with potential applications in catalysis or as sequestering agents.

    Advancements in Theoretical and Computational Predictions for Complex Reactivity

    Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. rsc.org Applying these methods to this compound can accelerate the discovery of new reactions and applications.

    Future research efforts should include:

    Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions, such as cycloadditions or radical-mediated transformations, involving the aldoxime moiety. nih.govrsc.org This can help in optimizing reaction conditions and predicting product selectivity.

    Reactivity Profiling: Computational models can predict the reactivity of the various sites within the this compound molecule, guiding the design of selective functionalization strategies. For instance, predicting the susceptibility of the aromatic ring to further substitution or the relative ease of N-O bond cleavage.

    Virtual Screening: In the context of developing new materials or bioactive molecules, computational screening of virtual libraries derived from this compound can identify promising candidates for synthesis and experimental testing. nih.gov

    Interdisciplinary Research Opportunities within Broader Chemical Sciences

    The unique structural features of this compound position it at the interface of several chemical disciplines, creating opportunities for collaborative research.

    Promising interdisciplinary avenues include:

    Medicinal Chemistry: The indole-based oximes and their ethers have been extensively investigated for their anticancer activity. mdpi.com The halogenated phenyl ring of this compound serves as a common motif in many bioactive compounds. This makes it a valuable starting point for the synthesis of novel therapeutic agents, potentially targeting areas like cancer or neurodegenerative diseases. nih.govmdpi.com

    Agrochemical Science: The precursor aldehyde is an intermediate for pyrethroid insecticides. google.com Research into the biological activity of derivatives of this compound could lead to the development of new pesticides or herbicides. chemimpex.com

    Supramolecular Chemistry: The oxime functional group is known to participate in hydrogen bonding and other non-covalent interactions, making it a useful component in crystal engineering and the design of self-assembling systems. rsc.org The interplay of these interactions with the halogen atoms could lead to novel supramolecular architectures.

    Q & A

    Basic Research Questions

    1.1. What are the established synthetic methodologies for preparing 3-bromo-4-fluorobenzaldoxime?

    This compound is typically synthesized via condensation of 3-bromo-4-fluorobenzaldehyde with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol or methanol). Key steps include:

    • Dissolving the aldehyde in ethanol and adding hydroxylamine hydrochloride with a base (e.g., sodium hydroxide) to facilitate oxime formation .
    • Monitoring reaction completion via thin-layer chromatography (TLC) or NMR.
    • Purification via recrystallization or column chromatography.
      Critical Note : Ensure proper stoichiometric ratios (1:1 aldehyde to hydroxylamine) to avoid overoximation or side products .

    1.2. How can researchers characterize this compound and confirm its purity?

    Standard characterization methods include:

    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify peaks for the oxime proton (-NOH) and aromatic protons.
    • IR Spectroscopy : Detection of the C=N stretch (~1600 cm1^{-1}) and O-H stretch (~3200 cm1^{-1}) .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular formula (C7_7H4_4BrFNO).
    • Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).

    Advanced Research Questions

    2.1. How can reaction conditions be optimized for synthesizing derivatives of this compound?

    Advanced derivatization (e.g., forming Schiff bases or metal complexes) requires tailored conditions:

    • Amine Selection : Use sterically hindered amines (e.g., cyclohexylamine) to improve imine stability. Evidence from analogous benzaldimine syntheses shows higher yields with electron-withdrawing substituents on amines .
    • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to accelerate imine formation.
    • Solvent Optimization : Test aprotic solvents (e.g., DMF) for moisture-sensitive reactions.
      Data Contradiction Alert : Some studies report reduced yields in polar aprotic solvents due to side reactions; verify via controlled trials .

    2.2. What mechanistic insights exist for the tautomerism of this compound?

    The oxime group exhibits keto-enol tautomerism, influenced by:

    • pH : Acidic conditions favor the keto form (C=N-OH), while basic conditions stabilize the enol form (C-OH-N).
    • Substituent Effects : The electron-withdrawing bromo and fluoro groups stabilize the keto tautomer, as shown in IR and NMR studies of related halogenated oximes .
      Experimental Design : Use deuterated solvents (e.g., D2_2O) to track proton exchange dynamics via 1^1H NMR.

    2.3. How can computational chemistry aid in predicting the reactivity of this compound?

    • DFT Calculations : Model the electron density of the oxime group to predict nucleophilic/electrophilic sites.
    • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications.
      Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with aryl halides) .

    Data Interpretation and Contradictions

    3.1. How should researchers address discrepancies in reported spectroscopic data for halogenated benzaldoximes?

    • Source Verification : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) .
    • Environmental Controls : Ensure consistent solvent and temperature conditions during data collection.
    • Collaborative Validation : Replicate experiments across labs to confirm reproducibility.

    Applications in Academic Research

    4.1. What role does this compound play in coordination chemistry?

    The compound serves as a ligand for transition metals (e.g., Cu(II), Ni(II)) due to its chelating oxime group.

    • Methodology : React with metal salts in ethanol/water mixtures under inert atmospheres.
    • Analysis : Use X-ray crystallography to determine metal-ligand geometry .

    4.2. How is this compound utilized in bioorganic chemistry studies?

    • Enzyme Inhibition : Modify the oxime group to mimic substrate structures for kinase or protease inhibition assays.
    • Probe Design : Incorporate fluorescent tags (e.g., dansyl chloride) for tracking cellular uptake .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.